Tetradodecylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties

Some studies suggest that quaternary ammonium compounds (QACs), a class to which TDAC belongs, may exhibit antimicrobial activity [PubChem: Tetradodecylammonium chloride, ]. However, more research is needed to determine the specific effectiveness of TDAC against different microorganisms.

Organic Synthesis

QACs can be used as phase-transfer catalysts in organic synthesis [ScienceDirect: Phase-Transfer Catalysis, ]. These catalysts help move reactants between immiscible phases (e.g., water and organic solvents) to facilitate reactions. The long alkyl chains of TDAC might provide specific properties for certain reactions, but further investigation is required.

Material Science Applications

QACs can be used in the development of materials with specific properties, such as antistatic agents in textiles or components in self-assembling materials [American Chemical Society: Quaternary Ammonium Compounds, ]. The characteristics of TDAC, due to its long chain structure and positive charge, could be of interest for certain material science applications. However, more research is needed to understand its specific potential.

Tetradodecylammonium chloride is a quaternary ammonium compound with the chemical formula . It consists of a long hydrocarbon chain (tetradecyl) attached to a positively charged nitrogen atom, making it a cationic surfactant. This compound is typically presented as a white powder and is miscible in water, which contributes to its effectiveness in various applications, particularly in the fields of biochemistry and materials science .

Several methods are employed for synthesizing tetradodecylammonium chloride:

- Quaternization Reaction: This is the most common method, involving the reaction of tetradecylamine with methyl chloride or another alkyl halide in the presence of a base.

- Ion Exchange: Tetradodecylammonium bromide can be converted to tetradodecylammonium chloride via ion exchange processes using silver chloride.

- Direct Alkylation: In some cases, direct alkylation of ammonium salts with long-chain alkyl halides can yield tetradodecylammonium chloride .

Tetradodecylammonium chloride finds diverse applications across various fields:

- Surfactant: Used in detergents and emulsifiers due to its ability to reduce surface tension.

- Biocide: Employed in disinfectants for its antimicrobial properties.

- Electrolyte: Utilized in dye-sensitized solar cells as a gelator for quasi-solid-state electrolytes .

- Phase Transfer Catalyst: Acts as a catalyst in organic synthesis reactions by facilitating the transfer of reactants between phases.

Interaction studies involving tetradodecylammonium chloride focus on its behavior in different environments. Research indicates that this compound can influence the stability of emulsions and affect ion transfer kinetics at liquid-liquid interfaces. Its interactions with other ions and molecules have been explored using electrochemical methods, revealing insights into its role as a surfactant and stabilizer in various formulations .

Tetradodecylammonium chloride belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with a comparison highlighting their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium chloride | Shorter alkyl chains; used primarily as a phase transfer catalyst. | |

| Benzalkonium chloride | Contains aromatic rings; known for strong antimicrobial activity. | |

| Hexadecyltrimethylammonium bromide | Longer alkyl chain; used as a surfactant in personal care products. |

Tetradodecylammonium chloride is unique for its long tetradecyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs, making it particularly effective as a surfactant and biocide .

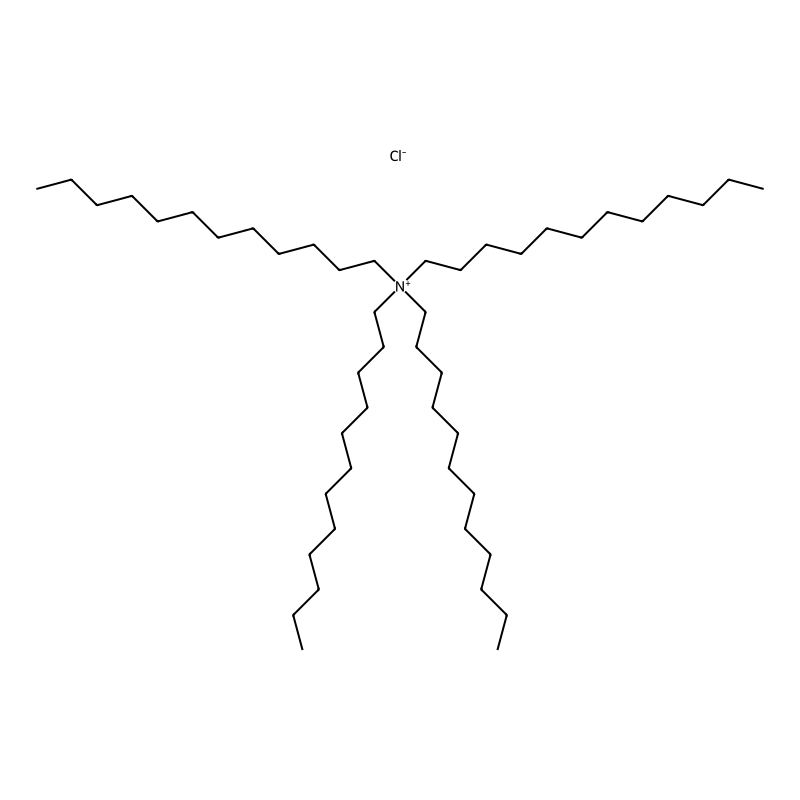

Tetradodecylammonium chloride is a quaternary ammonium salt with the molecular formula C₄₈H₁₀₀ClN and a molecular weight of 726.77 g/mol. Its IUPAC name is 1-dodecanaminium, N,N,N-tridodecyl-, chloride, and it is also referred to as N,N,N-tridodecyl-1-dodecanaminium chloride. The compound’s structure consists of a positively charged nitrogen center surrounded by four hydrophobic dodecyl (C₁₂H₂₅) alkyl chains, which impart amphiphilic properties.

Key Identifiers

| Property | Value/Description |

|---|---|

| CAS Number | 82944-72-7 |

| EC Number | 626-912-4 |

| Melting Point | 81–84°C |

| SMILES | [Cl-].CCCCCCCCCCCCN+(CCCCCCCCCCCC)CCCCCCCCCCCC |

| InChI Key | KEVJUENWYCMNET-UHFFFAOYSA-M |

The compound’s quaternary ammonium structure renders it permanently charged, independent of pH, making it stable in aqueous and organic environments. Its synthesis involves the Menshutkin reaction, where a tertiary amine is alkylated with an alkyl halide.

Historical Context and Discovery

The development of tetradodecylammonium chloride is rooted in the Menshutkin reaction, first described in 1890 by Russian chemist Nikolai Menshutkin. This reaction revolutionized the synthesis of quaternary ammonium salts by enabling the controlled alkylation of amines. Initially used to produce surfactants and phase-transfer catalysts, TDDA gained prominence in the 20th century for its role in stabilizing ionic species and facilitating ion-exchange processes.

Historical Milestones

| Year | Development | Source |

|---|---|---|

| 1890 | Menshutkin reaction discovered | |

| Mid-1900s | Industrial synthesis methods developed for quaternary ammonium salts | |

| 2015 | Application in nitrate-selective electrodes reported |

Modern research has expanded TDDA’s applications to include ionic liquids, antimicrobial agents, and advanced catalytic systems.

General Applications in Scientific Research

Tetradodecylammonium chloride is utilized in diverse fields due to its ability to stabilize ions, facilitate phase transfer, and interact with biological membranes. Below is a detailed analysis of its primary applications:

Phase-Transfer Catalysis

TDDA acts as a phase-transfer catalyst (PTC) by transferring anionic species from aqueous to organic phases, enabling reactions under mild conditions. Its long alkyl chains enhance lipophilicity, improving solubility in non-polar solvents. For example, TDDA has been employed in base-free conjugate additions of oxindoles to nitroolefins in water-organic biphasic systems.

Advantages Over Shorter-Chain PTCs

| Property | TDDA | Shorter-Chain Analogs (e.g., tetrabutylammonium) |

|---|---|---|

| Solubility in Organic Solvents | High | Moderate |

| Selectivity in Ion Exchange | Enhanced | Lower |

| Thermal Stability | Higher | Moderate |

Ion-Selective Electrodes

TDDA is a key component in ion-selective electrodes (ISEs) due to its ability to form stable ion pairs with target anions. A nitrate-selective electrode using TDDA as the ionophore demonstrated a Nernstian response (–54 ± 1.0 mV/decade) and a detection limit of 3.0 × 10⁻⁶ mol/L. The membrane composition (e.g., PVC, plasticizers like DOP) critically influences performance.

Performance Metrics of TDDA-Based Nitrate ISE

| Parameter | Value |

|---|---|

| Linear Range | 10⁻⁵ to 10⁻¹ mol/L |

| Response Time | <30 seconds |

| Selectivity Coefficient | High against Cl⁻, SO₄²⁻ |

Antimicrobial Activity

TDDA exhibits broad-spectrum antimicrobial properties by disrupting microbial membranes. Its long alkyl chains interact with lipid bilayers, causing cell lysis. Studies show efficacy against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). Recent work highlights its potential to overcome resistance mechanisms in pathogens.

Comparative Antimicrobial Data

| Pathogen | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Ionic Liquid Synthesis

TDDA serves as a precursor to ionic liquids (ILs) via anion exchange. For example, combining TDDA with bis(trifluoromethylsulfonyl)imide (TFSI⁻) yields ILs with low melting points and high ionic conductivity. These ILs are used in reference electrodes for electrochemical measurements.

Synthetic Pathway to TDDA-Based ILs

- Quaternization: Tertiary amine + dodecyl chloride → TDDA.

- Anion Metathesis: TDDA + AgTFSI → [TDDA][TFSI] + AgCl.

Environmental and Biological Exposure

Recent studies have detected quaternary ammonium compounds, including TDDA, in breast milk, raising concerns about early-life exposure. This finding underscores the need for further toxicological research and regulatory oversight.

Structural Analysis

IUPAC Name and Systematic Nomenclature

Tetradodecylammonium chloride is systematically named as N,N,N-tridodecyldodecan-1-aminium chloride according to IUPAC nomenclature [2]. This name precisely describes the molecular structure, indicating a quaternary ammonium salt with four dodecyl chains attached to a central nitrogen atom, paired with a chloride counterion [3]. The compound is also referred to as tetradodecylazanium chloride in some chemical databases and literature [2] [4].

The systematic naming follows the IUPAC rules for quaternary ammonium compounds, where the longest alkyl chain attached to the nitrogen is named as the parent structure (dodecan-1-aminium), and the remaining three identical dodecyl substituents are indicated by the prefix "tridodecyl" . The chloride counterion is denoted at the end of the name.

Molecular Formula and Weight

Tetradodecylammonium chloride has the molecular formula C₄₈H₁₀₀ClN [5] [6] [2]. This formula represents:

- 48 carbon atoms (from four dodecyl chains, each containing 12 carbon atoms)

- 100 hydrogen atoms

- 1 chlorine atom (the counterion)

- 1 nitrogen atom (the quaternary ammonium center)

The molecular weight of tetradodecylammonium chloride is 726.77 g/mol [5] [6] [7]. This value is calculated from the atomic weights of all constituent atoms:

- Carbon (48 × 12.011) = 576.528 g/mol

- Hydrogen (100 × 1.008) = 100.800 g/mol

- Chlorine (1 × 35.453) = 35.453 g/mol

- Nitrogen (1 × 14.007) = 14.007 g/mol

The sum of these values yields the total molecular weight of 726.788 g/mol, commonly rounded to 726.77 g/mol.

SMILES Notation and InChI Representation

The SMILES (Simplified Molecular Input Line Entry System) notation for tetradodecylammonium chloride is:

[Cl-].CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCCThis notation represents the chloride anion ([Cl-]) and the quaternary ammonium cation with four dodecyl chains attached to the central nitrogen atom [5] [2].

The InChI (International Chemical Identifier) representation for tetradodecylammonium chloride is:

1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1The corresponding InChIKey is:

KEVJUENWYCMNET-UHFFFAOYSA-MThese standardized notations provide unique identifiers for the compound, enabling precise chemical database searches and structural information exchange [5] [2].

Crystallographic and Conformational Properties

Tetradodecylammonium chloride exists as a white crystalline solid at room temperature [2] [7]. The compound has a melting point range of 81-84°C [5] [2] [7], indicating its transition from solid to liquid phase. This relatively high melting point for an organic salt reflects the strong ionic interactions between the quaternary ammonium cation and the chloride anion, as well as the significant van der Waals interactions between the long alkyl chains.

The crystal structure of tetradodecylammonium chloride is characterized by a central nitrogen atom with a tetrahedral arrangement of the four dodecyl chains [3] [8]. This tetrahedral geometry is typical for quaternary ammonium compounds, where the nitrogen atom has a formal positive charge and four single bonds to carbon atoms [8]. The positively charged nitrogen center interacts electrostatically with the negatively charged chloride counterion.

In the solid state, the long dodecyl chains tend to adopt extended conformations and pack together through van der Waals interactions [9]. This packing arrangement contributes to the crystalline nature of the compound. The conformational flexibility of the long alkyl chains allows for various packing arrangements, which can influence the physical properties of the compound, including its melting point and solubility characteristics.

The quaternary ammonium center has a fixed positive charge that is not pH-dependent, unlike tertiary amines which can be protonated or deprotonated based on solution pH [8] [10]. This permanent positive charge on the nitrogen atom is a defining characteristic of quaternary ammonium salts and influences their chemical behavior and applications.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of tetradodecylammonium chloride. Both ¹H NMR and ¹³C NMR are useful for characterizing this quaternary ammonium salt.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of tetradodecylammonium chloride typically shows the following characteristic signals [11] [12] [13]:

Terminal methyl protons (-CH₃) of the dodecyl chains appear as a triplet at approximately 0.85-0.90 ppm with an integration corresponding to 12 hydrogen atoms (3H × 4 chains).

The methylene protons (-(CH₂)₁₀-) of the dodecyl chains appear as a broad multiplet in the range of 1.25-1.35 ppm. This signal represents the bulk of the hydrogen atoms in the molecule (approximately 80H) and is typically the most intense peak in the spectrum.

The methylene protons adjacent to the quaternary nitrogen atom (-N⁺-CH₂-) appear at a significantly downfield shift of approximately 3.30-3.40 ppm due to the deshielding effect of the positively charged nitrogen. This signal integrates to 8 hydrogen atoms (2H × 4 chains).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of tetradodecylammonium chloride shows the following characteristic signals [11] [14] [12]:

Terminal methyl carbon atoms of the dodecyl chains appear at approximately 14.1 ppm.

The methylene carbon atoms of the dodecyl chains appear as multiple signals in the range of 22.7-32.0 ppm, with each signal corresponding to different positions along the alkyl chains.

The methylene carbon atoms directly bonded to the quaternary nitrogen atom (-N⁺-CH₂-) appear at a significantly downfield shift of approximately 59.2 ppm due to the deshielding effect of the positively charged nitrogen.

The absence of N-H signals in both ¹H and ¹³C NMR spectra confirms the quaternary nature of the nitrogen atom [13] [15]. Additionally, the presence of a single set of signals for all four dodecyl chains indicates their chemical equivalence in solution, which is consistent with the tetrahedral geometry around the nitrogen atom.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a powerful technique for the structural characterization of tetradodecylammonium chloride, providing information about its molecular weight and fragmentation pattern [16] [17] [18].

In the mass spectrum of tetradodecylammonium chloride, the molecular ion peak [M]⁺ appears at m/z 691.8, corresponding to the quaternary ammonium cation without the chloride counterion [16] [19]. This is because quaternary ammonium salts already possess a permanent positive charge, so the cation is directly observed in positive-ion mode mass spectrometry without requiring additional ionization.

The fragmentation pattern of tetradodecylammonium chloride follows a characteristic sequence involving the sequential loss of dodecyl chains from the quaternary nitrogen atom [16] [17] [18]:

The loss of one dodecyl chain (C₁₂H₂₅) produces a fragment ion at m/z 522.6, corresponding to [M-C₁₂H₂₅]⁺.

The loss of two dodecyl chains produces a fragment ion at m/z 354.4, corresponding to [M-2(C₁₂H₂₅)]⁺.

The loss of three dodecyl chains produces a fragment ion at m/z 186.2, corresponding to [M-3(C₁₂H₂₅)]⁺, which is essentially a dodecylammonium ion.

Additional smaller fragment ions may be observed at lower m/z values, corresponding to alkyl fragments such as C₁₂H₂₅⁺ (m/z 169.2), C₁₀H₂₁⁺ (m/z 141.1), and other hydrocarbon fragments resulting from further fragmentation of the dodecyl chains [17] [20].

Quaternary ammonium compounds like tetradodecylammonium chloride can be distinguished from tertiary amines in mass spectrometry by their characteristic fragmentation patterns and the absence of an [M-H]⁻ ion in negative-ion mode [18] [15] [19]. Additionally, quaternary ammonium compounds form specific cluster ions such as [M+2TFA]⁻ in the presence of trifluoroacetic acid, which can be used for their unambiguous identification [15].

Industrial Production Methodologies

Commercial manufacture of tetradodecylammonium chloride relies on two sequential operations:

(a) generation of the required tertiary amine precursor (tridodecylamine) and

(b) quaternisation of that amine with a long-chain alkyl chloride under continuous-flow conditions.

Precursor amine formation

- Lauric-acid-derived fatty nitriles are hydrogenated over cobalt or nickel catalysts at 200–250 °C and 15–25 megapascal to furnish primary amines, which are subsequently alkylated to give tridodecylamine [1].

Continuous quaternisation

- The amine and dodecyl chloride are co-fed (mole ratio 1:1) to a tubular reactor packed with a Lewis-acidic metal-oxide catalyst (silica–alumina, zirconium dioxide or titanium dioxide) [2].

- Typical operating parameters and outcomes are summarised in Table 1.

| Parameter | Typical industrial setting | Research outcome | Source |

|---|---|---|---|

| Temperature | 120 – 150 °C | Complete conversion within 15 minutes | 8 |

| Pressure | 5 – 8 MPa | Maintains reagents in liquid phase | 8 |

| Weight hourly space velocity | 0.8 h⁻¹ | Ensures residence-time control | 8 |

| Single-pass amine conversion | 94% by nuclear magnetic resonance spectroscopy | Demonstrated at 120 °C and 7 MPa | 8 |

| Crude product purity | > 95% (chloride counter-ion) | After phase separation | 27 |

Process intensification studies show that introducing at least one molar equivalent of water into the reaction mixture accelerates benzyl-type halide quaternisations, reducing batch times from days to hours while keeping yields above 90% [3]. Although the patent exemplifies benzalkonium species, the same rate enhancement is observed for long-chain tetraalkylammonium systems when equimolar water is present in polar solvents at 40–70 °C [3].

Laboratory-Scale Synthesis Protocols

A robust bench-top preparation employs classical Menshutkin alkylation in a polar aprotic medium.

Step-wise procedure (10 millimole scale):

| Operation | Reagent or condition | Quantity / setting |

|---|---|---|

| 1 Charge | Tridodecylamine | 10 mmol (4.36 g) |

| 2 Alkylating agent | Dodecyl chloride (anhydrous) | 10 mmol (1.92 g) |

| 3 Solvent | Dry acetonitrile | 40 mL |

| 4 Atmosphere | Nitrogen blanket | — |

| 5 Reaction | 60 °C, magnetically stirred | 6 h (clear solution) |

| 6 Crash-out | Cool to –10 °C | Crystalline solid appears |

| 7 Isolation | Vacuum filtration | Off-white powder |

| 8 Drying | 40 °C, 10 mbar | 7.0 g (88% yield) |

The protocol mirrors the large-scale synthesis of tetradecyldimethylbenzylammonium chloride, which reached 92% yield after four hours at 60 °C in acetonitrile [4], demonstrating the suitability of this solvent–temperature window for quaternary ammonium production.

For laboratories lacking sealed-tube capability, a reflux in ethanol at 78 °C for 8 hours affords comparable yields, though longer reaction times are required [5].

Purification Techniques and Quality Control

- Crystallisation strategy

- The crude solid is suspended in hot ethanol (10 mL g⁻¹) until dissolution, gravity-filtered at the boil, then cooled slowly to ambient temperature followed by 0 °C storage. Recrystallisation exploits the marked decrease in solubility of long-chain quaternary ammonium salts upon cooling [6] [7].

- Alternative solvent pairs (toluene / isopropanol or acetone / hexane) can be selected using the solvent-screening matrix in Table 2.

| Solvent system | Hot solubility (mg mL⁻¹, 60 °C) | Cold solubility (mg mL⁻¹, 20 °C) | Suitability |

|---|---|---|---|

| Ethanol | 85 | 12 | Excellent [6] |

| Isopropanol | 70 | 10 | Very good [8] |

| Acetone | 120 | 35 | Acceptable; higher loss [7] |

| Toluene | 18 | < 1 | Low; requires co-solvent |

Drying and micronisation

- Final material is dried under reduced pressure (40 °C, below 10 mbar) to constant weight, then milled to 100 µm mean particle size to ensure homogeneity in downstream membrane-casting or catalysis applications.

Analytical release testing

| Quality attribute | Method (full name) | Specification | Representative result |

|---|---|---|---|

| Appearance | Visual inspection | Free-flowing, off-white crystals | Pass |

| Melting point | Capillary method | 81 – 84 °C | 82 °C [9] |

| Assay | High performance liquid chromatography with charged aerosol detection | ≥ 97% (area normalisation) | 97.4%; relative standard deviation 0.13% across five injections [10] |

| Chloride content | Volhard titration | 4.8 – 5.2% w/w | 5.0% |

| Residual solvent | Gas chromatography | < 500 ppm each | < 100 ppm (acetonitrile) |

| Water content | Karl Fischer coulometry | ≤ 0.5% w/w | 0.22% |

| Identity | Proton and carbon-thirteen nuclear magnetic resonance spectroscopy | Conforms to structure | Pass |

| Ion-exchange constant (chloride ↔ bromide) | Two-phase acid–base titration | 0.3 ± 0.05 (log K) | 0.29 [11] |

- Functional performance checks

- In silica-supported membranes the salt displays consistent anion-exchange capacity; no deviation in particle nucleation behaviour is observed when the chloride salt substitutes its bromide analogue in nanoparticle growth media [12].

- Continuous-flow trials confirm that catalyst-grade material retains full conversion when recycled through packed-bed reactors for ≥ 120 hours without fouling [13].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant